![molecular formula C11H11N3O3S B2439054 N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898445-35-7](/img/no-structure.png)

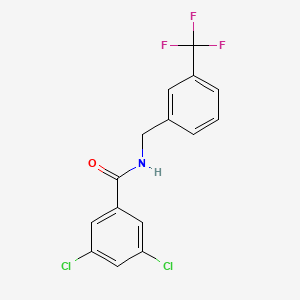

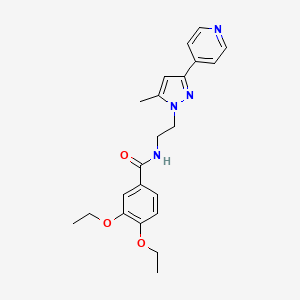

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, also known as FMA-1, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FMA-1 is a sulfhydryl-containing compound, which means that it has a sulfur atom bonded to a hydrogen atom, and is known to have a variety of biological effects.

科学的研究の応用

Anticancer Activity

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide derivatives have shown potential in cancer treatment. A study synthesized various derivatives and tested them for anticancer activity. The most potent effects were observed against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Studies

Research has also focused on the crystal structures of related compounds. These studies provide insights into the molecular conformation and interactions, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Anti-Exudative Activity

Derivatives of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide have been investigated for anti-exudative properties. A study found that a significant number of synthesized derivatives exhibited these properties, with some outperforming the reference drug in tests on white rats (Chalenko et al., 2019).

Antiviral Potency

There has been research into the antiviral potential of compounds similar to N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide. For instance, a study analyzed a related molecule for its effectiveness against SARS-CoV-2, demonstrating the potential of these compounds in antiviral applications (Mary et al., 2020).

Antiamoebic Activity

Furan-thiazolidinone hybrids, similar in structure to N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, have shown significant antiamoebic activity. This highlights the potential for these compounds in treating infections caused by Entamoeba histolytica (Ansari et al., 2016).

Synthesis and Biological Activity

Further research has been conducted on the synthesis of various derivatives of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide and their biological activities, exploring their potential in diverse therapeutic areas (Pivazyan et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide involves the reaction of furan-2-ylmethanol with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid followed by acetylation of the resulting product.", "Starting Materials": [ "Furan-2-ylmethanol", "2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid", "Acetic anhydride", "Triethylamine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Furan-2-ylmethanol is reacted with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid in the presence of triethylamine and dichloromethane to form N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide intermediate.", "Step 2: The intermediate is then acetylated using acetic anhydride and triethylamine in dichloromethane to form the final product.", "Step 3: The product is purified by recrystallization from diethyl ether and washed with a solution of sodium bicarbonate and sodium chloride." ] } | |

CAS番号 |

898445-35-7 |

製品名 |

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

分子式 |

C11H11N3O3S |

分子量 |

265.29 |

IUPAC名 |

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C11H11N3O3S/c15-9(13-6-8-2-1-5-17-8)7-18-10-3-4-12-11(16)14-10/h1-5H,6-7H2,(H,13,15)(H,12,14,16) |

InChIキー |

LBPJZJMTXQAWJQ-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2438974.png)

![Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)

![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)